Cas no 226070-69-5 (Tert-Butyl 3-(hydroxymethyl)benzylcarbamate)

Tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structure features both a hydroxymethyl group and a tert-butyl carbamate moiety, offering dual reactivity for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes while allowing selective deprotection under mild acidic conditions. The hydroxymethyl group provides a handle for derivatization, enabling coupling or oxidation reactions. This compound is valued for its high purity, consistent performance, and utility in peptide and heterocycle synthesis. Its well-defined reactivity profile makes it a reliable choice for researchers developing bioactive molecules or complex organic frameworks.
Tert-Butyl 3-(hydroxymethyl)benzylcarbamate structure
226070-69-5 structure
Product name:Tert-Butyl 3-(hydroxymethyl)benzylcarbamate
CAS No:226070-69-5
MF:C13H19NO3
MW:237.294863939285
MDL:MFCD06411554
CID:253462

Tert-Butyl 3-(hydroxymethyl)benzylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(hydroxymethyl)benzylcarbamate
    • (3-Hydroxymethyl-benzyl)-carbamic acid tert-butyl ester
    • Carbamic acid,N-[[3-(hydroxymethyl)phenyl]methyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate
    • (3-tert-butoxycarbonylaminomethylphenyl)methanol
    • 1,1-dimethylethyl {[3-(hydroxymethyl)phenyl]methyl}carbamate
    • 3-tert-butoxycarbonylaminomethylbenzyl alcohol
    • tert-butyl N-{[3-(hydroxymethyl)phenyl]methyl}carbamate
    • [3-[(tert-Butoxycarbonyl)methyl]phenyl]methanol
    • N-Boc-3-(aminomethyl)benzyl Alcohol
    • QNDFFICIIGQGDV-UHFFFAOYSA-N
    • SBB098812
    • 1375AB
    • SY029836
    • tert-butyl [3-(hydroxyme
    • Tert-Butyl 3-(hydroxymethyl)benzylcarbamate
    • MDL: MFCD06411554
    • Inchi: 1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16)
    • InChI Key: QNDFFICIIGQGDV-UHFFFAOYSA-N
    • SMILES: O(C(N([H])C([H])([H])C1C([H])=C([H])C([H])=C(C([H])([H])O[H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 237.13600
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 248
  • Topological Polar Surface Area: 58.6

Experimental Properties

  • Density: 1.106±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 51 °C
  • Boiling Point: 395.7℃ at 760 mmHg
  • Flash Point: 0°C
  • Solubility: Slightly soluble (4 g/l) (25 º C),
  • PSA: 58.56000
  • LogP: 2.59450

Tert-Butyl 3-(hydroxymethyl)benzylcarbamate Security Information

Tert-Butyl 3-(hydroxymethyl)benzylcarbamate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Tert-Butyl 3-(hydroxymethyl)benzylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112314-1g
tert-Butyl 3-(hydroxymethyl)benzylcarbamate
226070-69-5 97%
1g
¥999 2023-04-14
TRC
B943613-100mg
tert-Butyl 3-(hydroxymethyl)benzylcarbamate
226070-69-5
100mg
$ 95.00 2022-06-06
eNovation Chemicals LLC
Y1047012-5g
tert-Butyl 3-(hydroxymethyl)benzylcarbamate
226070-69-5 97%
5g
$370 2024-06-07
eNovation Chemicals LLC
Y1200702-5g
tert-Butyl 3-(hydroxymethyl)benzylcarbamate
226070-69-5 95%
5g
$700 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112314-250mg
tert-Butyl 3-(hydroxymethyl)benzylcarbamate
226070-69-5 97%
250mg
¥334 2023-04-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T65850-100mg
tert-Butyl 3-(hydroxymethyl)benzylcarbamate
226070-69-5 97%
100mg
¥101.0 2023-09-05
Fluorochem
226300-5g
tert-Butyl 3-(hydroxymethyl)benzylcarbamate
226070-69-5 95%
5g
£549.00 2022-02-28
TRC
B943613-50mg
tert-Butyl 3-(hydroxymethyl)benzylcarbamate
226070-69-5
50mg
$ 70.00 2022-06-06
Chemenu
CM116140-250mg
N-Boc-3-(aminomethyl)benzyl Alcohol
226070-69-5 95%
250mg
$70 2024-07-28
Enamine
EN300-7290243-5.0g
tert-butyl N-{[3-(hydroxymethyl)phenyl]methyl}carbamate
226070-69-5
5g
$426.0 2023-06-01

Tert-Butyl 3-(hydroxymethyl)benzylcarbamate Production Method

Additional information on Tert-Butyl 3-(hydroxymethyl)benzylcarbamate

Comprehensive Overview of Tert-Butyl 3-(hydroxymethyl)benzylcarbamate (CAS No. 226070-69-5)

Tert-Butyl 3-(hydroxymethyl)benzylcarbamate (CAS No. 226070-69-5) is a specialized organic compound widely utilized in pharmaceutical intermediates and fine chemical synthesis. Its unique molecular structure, featuring a hydroxymethyl group and a tert-butyl carbamate moiety, makes it a versatile building block for drug discovery and material science applications. Researchers and manufacturers value this compound for its stability, reactivity, and compatibility with diverse synthetic pathways.

The growing demand for carbamate-based compounds in modern therapeutics has positioned Tert-Butyl 3-(hydroxymethyl)benzylcarbamate as a key intermediate in developing protease inhibitors and enzyme modulators. Recent studies highlight its potential in addressing global health challenges, aligning with current trends in targeted drug delivery systems and precision medicine. Its structural flexibility allows for derivatization, meeting the pharmaceutical industry's need for highly functionalized aromatic compounds.

From a synthetic chemistry perspective, the hydroxymethylbenzyl scaffold of this compound enables selective modifications at multiple reactive sites. This characteristic answers frequent search queries about modular synthetic building blocks and scaffold diversification techniques. The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in peptide synthesis, a feature extensively discussed in academic forums about protective group strategies.

Environmental considerations in chemical synthesis have brought attention to the compound's green chemistry applications. Its efficient purification profile and compatibility with atom-economical reactions respond to industry demands for sustainable processes. Analytical data shows excellent solubility profiles in common organic solvents, addressing practical concerns about reaction workup procedures frequently searched by laboratory technicians.

The compound's crystalline nature and well-defined melting point (often queried as physical properties of CAS 226070-69-5) facilitate quality control in production. Advanced characterization techniques including HPLC purity analysis and spectroscopic identification (topics trending in analytical chemistry circles) confirm its structural integrity. These properties make it particularly valuable for GMP-compliant manufacturing processes.

Emerging applications in bioconjugation chemistry have expanded the relevance of Tert-Butyl 3-(hydroxymethyl)benzylcarbamate beyond traditional uses. Its bifunctional nature supports the development of antibody-drug conjugates (ADCs), a hot topic in cancer research forums. The hydroxymethyl group's participation in click chemistry reactions answers growing interest in modular bioorthogonal transformations.

Storage and handling recommendations for this compound frequently appear in safety data sheet searches. Proper preservation in anhydrous conditions under inert atmosphere maintains its stability, while moisture-sensitive handling protocols reflect standard practice for carbamate derivatives. These operational details address common queries from laboratory managers about chemical storage best practices.

The global market for pharmaceutical intermediates shows increasing procurement of this compound, particularly from regions specializing in high-purity chemical manufacturing. Supply chain analytics reveal growing interest in custom synthesis services for derivatives of this scaffold, responding to demand for tailor-made research chemicals in academic and industrial settings.

Patent landscape analysis demonstrates continuous innovation around the benzylcarbamate core structure, with applications ranging from polymer additives to specialty coatings. This aligns with search trends about multifunctional chemical platforms and material science innovations. The compound's balanced lipophilicity makes it particularly interesting for formulation science applications.

Recent methodological advances in continuous flow chemistry have incorporated derivatives of this compound, addressing industry interest in process intensification techniques. Its performance in catalytic transformations and multistep syntheses makes it a frequent subject of process chemistry optimization studies, particularly in contexts requiring chiral auxiliaries or asymmetric induction.

Quality assurance protocols for Tert-Butyl 3-(hydroxymethyl)benzylcarbamate emphasize rigorous spectroscopic characterization, responding to analytical chemistry searches about structural confirmation methods. Standardized NMR fingerprinting techniques and mass spectrometry validation procedures ensure batch-to-batch consistency for research and production applications.

The compound's role in combinatorial chemistry libraries addresses pharmaceutical researchers' needs for diverse molecular scaffolds. Its balanced molecular weight and drug-like properties make it particularly valuable for lead compound generation, a persistent focus area in drug discovery circles. These characteristics explain its inclusion in many high-throughput screening platforms.

Technical literature increasingly documents innovative applications of this carbamate derivative in biomaterials engineering, particularly for controlled release systems. This development responds to search trends about smart material design and functional polymers. The hydroxymethyl group's participation in crosslinking reactions enables creation of advanced polymeric networks.

Academic course materials frequently feature this compound when teaching protective group chemistry and carbamate reactivity, making it a subject of interest for chemistry education resources. Its well-documented behavior in nucleophilic substitution reactions provides excellent case studies for mechanistic organic chemistry instruction.

Looking forward, the compound's adaptability positions it well for emerging fields like degredable materials and sustainable chemistry initiatives. Its potential in bio-based chemical production aligns with global trends toward green pharmaceutical synthesis, ensuring continued relevance in evolving chemical industries.

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